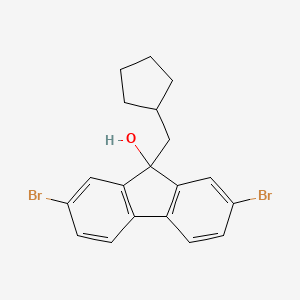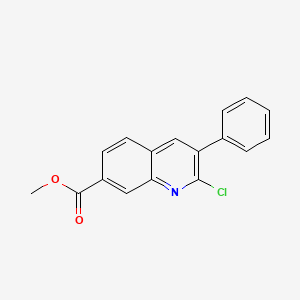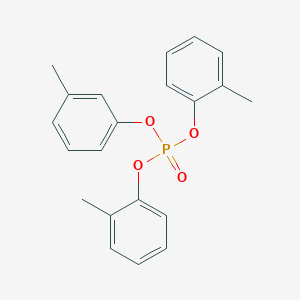![molecular formula C15H21NO7 B13863822 N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)
N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructose-phenylalanine is a compound formed by the combination of fructose, a simple sugar, and phenylalanine, an essential amino acid Fructose is commonly found in many plants, where it is often bonded to glucose to form the disaccharide sucrose Phenylalanine is a building block of proteins and is crucial for the biosynthesis of other amino acids and neurotransmitters
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fructose-phenylalanine typically involves the reaction of fructose with phenylalanine under controlled conditions. One common method involves mixing equimolar amounts of fructose and phenylalanine in water, followed by adjusting the pH to around 10 to dissolve all solids. The pH is then adjusted to 7.4 using a concentrated acid .
Industrial Production Methods: Industrial production of fructose-phenylalanine may involve similar methods but on a larger scale. The process often includes purification steps such as crystallization or chromatography to ensure the final product’s purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Fructose-phenylalanine can undergo various chemical reactions, including:
Oxidation: Fructose can be oxidized to form different products, such as gluconic acid.
Reduction: Phenylalanine can be reduced to form phenylethylamine.
Substitution: Both fructose and phenylalanine can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents like hypobromite can be used for the oxidation of fructose.
Reduction: Sodium borohydride is commonly used for the reduction of phenylalanine.
Substitution: Various catalysts and solvents can facilitate substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Gluconic acid from fructose.
Reduction: Phenylethylamine from phenylalanine.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Fructose-phenylalanine has several applications in scientific research:
Chemistry: It is used as a model compound to study carbohydrate-amino acid interactions and their effects on molecular structure and reactivity.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Industry: Fructose-phenylalanine is investigated for its potential use in food and pharmaceutical industries, particularly in the development of functional foods and nutraceuticals.
Mechanism of Action
The mechanism of action of fructose-phenylalanine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Fructose-phenylalanine can be compared with other similar compounds, such as:
Fructose-tyrosine: Similar to fructose-phenylalanine but involves tyrosine, another amino acid.
Fructose-tryptophan: Combines fructose with tryptophan, an amino acid involved in serotonin synthesis.
Phenylalanine-glucose: Combines phenylalanine with glucose instead of fructose.
Uniqueness: Fructose-phenylalanine is unique due to the specific combination of fructose and phenylalanine, which imparts distinct properties and potential applications. Its ability to participate in various chemical reactions and its potential role in metabolic pathways make it a compound of interest in multiple research fields.
By understanding the synthesis, reactions, applications, and mechanisms of action of fructose-phenylalanine, researchers can explore its full potential and develop innovative applications in science and industry.
Properties
Molecular Formula |
C15H21NO7 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO7/c17-11-7-23-15(22,13(19)12(11)18)8-16-10(14(20)21)6-9-4-2-1-3-5-9/h1-5,10-13,16-19,22H,6-8H2,(H,20,21)/t10-,11+,12+,13-,15?/m0/s1 |
InChI Key |
CPXVOVGNKRERLG-VJDSNFAGSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CC=CC=C2)C(=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CC2=CC=CC=C2)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3-Nitrophenyl)ethyl]morpholine](/img/structure/B13863745.png)
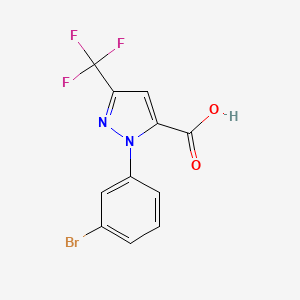
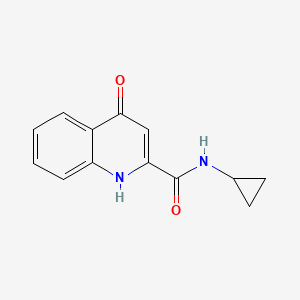
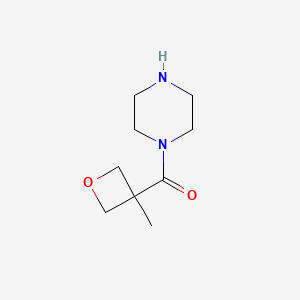
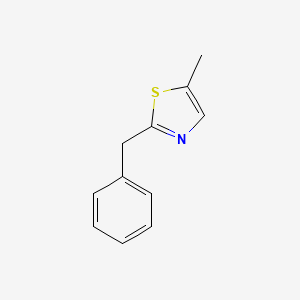
![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
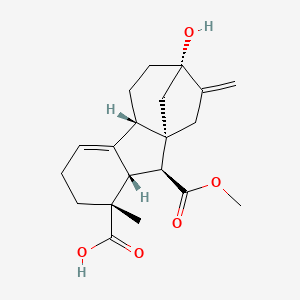
![N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B13863798.png)
